molecular formula C14H19BrN2O B5436633 N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide

N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide

Cat. No. B5436633
M. Wt: 311.22 g/mol
InChI Key: PGHDSMDRZQNNID-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)ethylidene]hexanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromhexine and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of bacterial, fungal, and viral cell walls. It also acts by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and immune response.
Biochemical and Physiological Effects
N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It also reduces the level of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it modulates the activity of various immune cells, such as macrophages, T cells, and B cells.

Advantages and Limitations for Lab Experiments

N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. It is also readily available and affordable, which makes it accessible to researchers. However, it has some limitations, such as low solubility in water and some organic solvents. This can make it difficult to dissolve and use in some experiments. Additionally, it has some toxicity at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for research on N-[1-(4-bromophenyl)ethylidene]hexanohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, autoimmune diseases, and neurodegenerative diseases. Another direction is to develop new derivatives of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide with improved properties, such as higher solubility, lower toxicity, and better bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide and its effects on various signaling pathways and immune cells.

Synthesis Methods

The synthesis of N-[1-(4-bromophenyl)ethylidene]hexanohydrazide involves the reaction between 4-bromobenzaldehyde and hexanohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

N-[1-(4-bromophenyl)ethylidene]hexanohydrazide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, which make it a promising candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which make it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-3-4-5-6-14(18)17-16-11(2)12-7-9-13(15)10-8-12/h7-10H,3-6H2,1-2H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHDSMDRZQNNID-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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